molecular formula C20H20Cl2N2O4S B15183764 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate CAS No. 35441-14-6

2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate

Cat. No.: B15183764
CAS No.: 35441-14-6
M. Wt: 455.4 g/mol
InChI Key: BPENLBNVXIQZEC-UHFFFAOYSA-N
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Description

2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4,5-dichloro-2-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated pyrazole is reacted with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonyl group, such as sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The sulfonyl group and pyrazole ring are likely key functional groups in these interactions, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-methylphenylhydrazine: A precursor in the synthesis of the target compound.

    Sulfonyl Chlorides: Used in the sulfonylation step.

    Acetic Anhydride: Used in the acetylation step.

Uniqueness

The uniqueness of 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a pyrazole ring and a sulfonyl group makes it distinct from simpler analogs, potentially offering enhanced properties for various applications.

Properties

CAS No.

35441-14-6

Molecular Formula

C20H20Cl2N2O4S

Molecular Weight

455.4 g/mol

IUPAC Name

2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl acetate

InChI

InChI=1S/C20H20Cl2N2O4S/c1-13-11-18(21)19(22)12-17(13)20-7-8-24(23-20)15-3-5-16(6-4-15)29(26,27)10-9-28-14(2)25/h3-6,11-12H,7-10H2,1-2H3

InChI Key

BPENLBNVXIQZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCOC(=O)C)Cl)Cl

Origin of Product

United States

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